7-Methylchroman-4-amine

Description

BenchChem offers high-quality 7-Methylchroman-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methylchroman-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

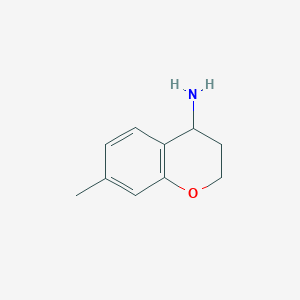

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6,9H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFWKNOFAQNDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CCO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Methylchroman-4-amine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 7-Methylchroman-4-amine

Abstract

7-Methylchroman-4-amine is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structural scaffold is a key feature in various biologically active molecules, making it a valuable building block for drug discovery programs.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis of 7-Methylchroman-4-amine via a robust reductive amination pathway, starting from its corresponding ketone precursor. Furthermore, we detail a multi-technique approach for the thorough characterization of the final compound, ensuring confirmation of its structure, purity, and stereochemical integrity. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource for working with this important chemical entity.

Introduction: The Significance of the Chroman Scaffold

The chroman ring system, a fusion of a benzene ring and a dihydropyran ring, is a privileged structure in medicinal chemistry. Derivatives of this scaffold are known to exhibit a wide array of biological activities, including neuroprotective, antioxidant, and enzyme-inhibiting properties.[1][2][3] 7-Methylchroman-4-amine, specifically, possesses a chiral center at the C4 position and functional groups—a secondary amine and an aromatic methyl group—that make it a versatile intermediate for further chemical modification. The methyl group enhances lipophilicity, while the amine at the C4 position provides a key site for hydrogen bonding interactions or for building out more complex molecular architectures.[1]

Understanding and mastering the synthesis and characterization of this molecule is crucial for its effective application in research and development, particularly in the pursuit of novel therapeutics for neurodegenerative diseases.[2] This guide is structured to provide not just a protocol, but the scientific rationale behind the chosen methods, empowering the researcher to troubleshoot and adapt the procedures as needed.

Synthetic Strategy: A Two-Step Pathway to 7-Methylchroman-4-amine

While several synthetic routes exist, including Friedel-Crafts alkylation and nucleophilic substitution, reductive amination of the corresponding ketone stands out as the most efficient and widely employed strategy due to its high selectivity and operational simplicity.[1] Our approach is therefore a two-stage process: first, the synthesis of the 7-methylchroman-4-one precursor, followed by its conversion to the target amine.

Logical Flow of Synthesis

Caption: Synthetic pathway for 7-Methylchroman-4-amine.

Step 1: Synthesis of 7-Methylchroman-4-one

The synthesis of the chromanone core is efficiently achieved through a microwave-assisted, base-promoted reaction between the appropriately substituted 2'-hydroxyacetophenone and an aldehyde.[3][4] Microwave irradiation dramatically reduces reaction times and often improves yields by ensuring rapid, uniform heating.[1]

Protocol: Microwave-Assisted Synthesis of 7-Methylchroman-4-one

-

Reaction Setup: In a 10 mL microwave vial, combine 2'-hydroxy-4'-methylacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and diisopropylamine (DIPA, 1.2 eq) in absolute ethanol (0.4 M solution).

-

Expertise & Experience: DIPA is chosen as the base to promote the initial aldol condensation. Paraformaldehyde serves as a convenient source of formaldehyde for this reaction. Ethanol is an excellent solvent as it is polar and has a high dielectric constant, making it suitable for microwave heating.

-

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 160 °C for 1 hour with magnetic stirring.

-

Trustworthiness: The fixed hold time and temperature ensure reaction completion. Monitor the pressure to ensure it remains within the safe limits of the vessel.

-

-

Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Wash the organic phase sequentially with 1 M HCl (aq), 1 M NaOH (aq), water, and finally brine.

-

Expertise & Experience: The acid wash removes the DIPA base, while the base wash removes any unreacted phenolic starting material. The brine wash removes residual water from the organic layer.

-

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (eluent: ethyl acetate/hexane gradient) to yield 7-methylchroman-4-one as a solid.

Step 2: Reductive Amination to 7-Methylchroman-4-amine

This step converts the ketone to the target primary amine. The reaction proceeds via the in-situ formation of an imine intermediate with an ammonia source (ammonium acetate), which is then immediately reduced.

Protocol: Synthesis of 7-Methylchroman-4-amine

-

Reaction Setup: To a solution of 7-methylchroman-4-one (1.0 eq) in methanol (MeOH), add ammonium acetate (10 eq). Stir the mixture at room temperature for 30 minutes.

-

Expertise & Experience: A large excess of ammonium acetate is used to drive the equilibrium towards imine formation. Methanol is a common solvent for this transformation.

-

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 15 minutes.

-

Trustworthiness: NaBH₃CN is the reductant of choice because it is chemoselective for the iminium ion over the ketone, minimizing side reactions.[1] Adding it slowly at 0 °C helps to control the reaction exotherm.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of 1 M HCl (aq) until the solution is acidic (pH ~2) to destroy any remaining NaBH₃CN. Stir for 1 hour. Basify the solution with 6 M NaOH (aq) to pH ~10.

-

Extraction and Purification: Extract the aqueous layer three times with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (eluent: CH₂Cl₂/MeOH/NH₄OH gradient) to afford 7-methylchroman-4-amine.

Comprehensive Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized 7-Methylchroman-4-amine. A combination of spectroscopic and chromatographic methods provides a complete profile of the molecule.

Characterization Workflow

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 7-Methylchroman-4-amine

Abstract: 7-Methylchroman-4-amine is a heterocyclic organic compound built upon the chroman scaffold, a structural motif prevalent in a variety of biologically active molecules, including coumarins and flavonoids[1]. Its unique combination of a rigid bicyclic system, a basic amino group, and a methyl substituent makes it a valuable building block in medicinal chemistry and drug discovery[1][2]. This guide provides a comprehensive overview of the core physicochemical properties of 7-Methylchroman-4-amine, offering both established data and detailed, field-proven experimental protocols for their determination. The methodologies are presented with a focus on the underlying scientific principles, ensuring researchers, scientists, and drug development professionals can confidently characterize this and similar molecules.

Molecular Structure and Identity

A thorough understanding of a compound's properties begins with its fundamental identity. 7-Methylchroman-4-amine is characterized by a benzene ring fused to a dihydropyran ring, with a methyl group at the 7-position and an amine at the 4-position.

The carbon atom at the 4-position is a chiral center, meaning the molecule exists as a pair of enantiomers: (R)-7-methylchroman-4-amine and (S)-7-methylchroman-4-amine[1]. This stereochemistry is critical, as different enantiomers often exhibit distinct biological activities and pharmacokinetic profiles.

Caption: Chemical structure of 7-Methylchroman-4-amine.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 7-methyl-3,4-dihydro-2H-chromen-4-amine | [1] |

| CAS Number | 742679-35-2 | [1][3] |

| Molecular Formula | C₁₀H₁₃NO | [1][4][5] |

| Molecular Weight | 163.22 g/mol | [1][4][5] |

| Canonical SMILES | CC1=CC2=C(C=C1)C(CCO2)N | [1] |

Core Physicochemical Properties

The physicochemical profile of a molecule is paramount in drug development, dictating its absorption, distribution, metabolism, and excretion (ADME) properties.

Physical State, Melting, and Boiling Points

The physical state, melting point, and boiling point are fundamental properties that inform purification, handling, and formulation strategies. While specific experimental data for 7-Methylchroman-4-amine is not widely published, these values can be determined using standard laboratory techniques. The presence of an amine group capable of hydrogen bonding suggests a relatively high melting and boiling point for its molecular weight.

The rationale for this protocol is to accurately determine the temperature range over which the solid-to-liquid phase transition occurs, which is a key indicator of purity.

-

Sample Preparation: A small, dry sample of crystalline 7-Methylchroman-4-amine is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated digital melting point apparatus.

-

Measurement: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. A narrow range typically indicates high purity.

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability. The structure of 7-Methylchroman-4-amine, containing both a hydrophobic aromatic ring and a hydrophilic, basic amine group, suggests it will exhibit pH-dependent solubility. It is expected to be more soluble in acidic aqueous solutions due to the protonation of the amine group to form a more polar ammonium salt.

This high-throughput method is chosen to rapidly assess solubility under various pH conditions, mimicking the physiological range and providing data crucial for early-stage drug development.

-

Stock Solution: Prepare a high-concentration stock solution of 7-Methylchroman-4-amine in dimethyl sulfoxide (DMSO), e.g., 10 mM.

-

Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Assay: Add a small volume of the DMSO stock solution to each buffer in a 96-well plate. The final DMSO concentration should be kept low (<1%) to minimize co-solvent effects.

-

Incubation & Measurement: The plate is shaken for a set period (e.g., 2 hours) at room temperature. The turbidity (light scattering) of each well is then measured using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

-

Data Analysis: The solubility is determined by identifying the highest concentration that does not produce significant precipitation above the background turbidity of the buffer.

Acidity/Basicity (pKa)

The pKa value quantifies the acidity or basicity of a functional group. For 7-Methylchroman-4-amine, the pKa of the conjugate acid (R-NH₃⁺) determines the extent of ionization at a given pH. This is crucial for understanding receptor binding, membrane permeability, and solubility. Primary amines of this type typically have a pKa in the range of 9-11[6].

Caption: Experimental workflow for pKa determination via potentiometric titration.

This method is the gold standard for pKa determination because it directly measures the change in proton concentration (pH) as a function of added acid or base, providing a highly accurate titration curve from which the pKa can be derived.

-

Sample Preparation: An accurately weighed amount of 7-Methylchroman-4-amine is dissolved in a suitable solvent system, often a mixture of water and an organic co-solvent like methanol, to ensure solubility of both the free base and its salt form.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated electrode.

-

Data Acquisition: The pH of the solution is recorded after each incremental addition of the titrant.

-

Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This point corresponds to the inflection point on the first derivative plot of the titration curve.

Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key factor in its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between octan-1-ol and water. Computed LogP values for similar structures like 8-methylchroman-4-amine (1.3) and 7-methylchroman-3-amine (1.4) suggest that 7-Methylchroman-4-amine is moderately lipophilic[4][5].

This classic method is chosen because it directly measures the partitioning of the compound between two immiscible phases, providing a definitive value for its lipophilicity.

-

Phase Preparation: Octan-1-ol and a suitable aqueous buffer (typically pH 7.4 to represent physiological conditions) are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of 7-Methylchroman-4-amine is dissolved in the buffered aqueous phase. An equal volume of the saturated octan-1-ol is added.

-

Equilibration: The mixture is agitated (e.g., shaken or vortexed) until equilibrium is reached (typically for several hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: LogP is calculated as: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides unambiguous confirmation of a molecule's chemical structure.

Caption: Logic diagram for the spectroscopic characterization of 7-Methylchroman-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the diastereotopic protons of the two methylene (CH₂) groups in the dihydropyran ring, the methine proton (CH) at the chiral center, a singlet for the methyl (CH₃) group, and a broad signal for the amine (NH₂) protons[7].

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of 10 distinct carbon environments, including aromatic carbons, aliphatic carbons in the saturated ring, and the methyl carbon.

This protocol is standard for obtaining high-resolution spectra for structural elucidation. The choice of solvent is critical; deuterated chloroform (CDCl₃) is common, but deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for amines as it can slow down proton exchange, leading to sharper N-H signals[8].

-

Sample Preparation: Dissolve 5-10 mg of high-purity 7-Methylchroman-4-amine in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

Instrumentation: Acquire the spectrum on a high-field Fourier-Transform NMR (FT-NMR) spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Record standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY and HSQC) to establish connectivity.

-

Data Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and assign chemical shifts (in ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Predicted IR Absorptions:

-

N-H Stretch: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching[7].

-

C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic) are expected.

-

C=C Stretch (Aromatic): Medium to weak absorptions around 1600-1450 cm⁻¹ are characteristic of the benzene ring.

-

C-O Stretch (Ether): A strong band is expected in the 1250-1050 cm⁻¹ region for the aryl-alkyl ether linkage in the chroman ring.

-

N-H Bend: A medium to strong bending vibration is typically observed around 1650-1580 cm⁻¹[7].

-

ATR-FTIR is the preferred method over traditional KBr pellets or salt plates because it requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid 7-Methylchroman-4-amine sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Record the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) in the 4000-400 cm⁻¹ range to improve the signal-to-noise ratio.

-

Data Analysis: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

-

Expected Observations:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight (163.22). According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for C₁₀H₁₃NO[7].

-

Fragmentation: A prominent fragmentation pattern for amines is alpha-cleavage, which would involve the loss of an alkyl radical adjacent to the nitrogen, resulting in a resonance-stabilized cation[7].

-

ESI is a soft ionization technique ideal for polar molecules like amines, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it easy to confirm the molecular weight.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets, from which gas-phase ions are produced.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to generate a mass-to-charge (m/z) spectrum.

-

Data Analysis: Identify the [M+H]⁺ peak (expected at m/z 164.23) to confirm the molecular weight. If fragmentation is desired for structural confirmation, tandem MS (MS/MS) can be performed.

Safety and Handling

As with any amine-containing compound, appropriate safety precautions should be taken.

-

Handling: Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation[9].

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Protect from light.

-

Incompatibilities: Avoid contact with strong acids, strong bases, and oxidizing agents[9].

Conclusion

7-Methylchroman-4-amine is a chiral heterocyclic amine with a well-defined structure and predictable physicochemical properties that make it a compound of interest for further research and development. Its moderate lipophilicity, basicity, and pH-dependent solubility are key characteristics that will govern its behavior in biological systems. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this molecule, enabling researchers to generate the high-quality data necessary to advance its application in medicinal chemistry and materials science.

References

-

PubChem. (n.d.). 4-Methyl-7-diethylaminocoumarin. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (4R)-2,2,7-trimethylchroman-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (S)-8-Methylchroman-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 7-Amino-4-methylcoumarin. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 7-Methylchroman-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhang, Y., et al. (n.d.). Selected spectra data for the target compound: 1. 7-Hydroxy-4-methyl-chromen-2-one. Henan Normal University. Retrieved from [Link]

-

PubChem. (n.d.). 8-Methylchroman-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Lafta, S. J., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. Retrieved from [Link]

-

Ascendex Scientific, LLC. (n.d.). 7-methylchroman-4-amine. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. Retrieved from [Link]

Sources

- 1. Buy 7-Methylchroman-4-amine | 742679-35-2 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 7-methylchroman-4-amine – Ascendex Scientific, LLC [ascendexllc.com]

- 4. (S)-8-Methylchroman-4-amine | C10H13NO | CID 51557108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-Methylchroman-3-amine | C10H13NO | CID 3041599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structural Elucidation and Analysis of 7-Methylchroman-4-amine

Introduction

The chroman scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active compounds.[1] Within this class, chroman-4-amine derivatives have garnered significant interest in medicinal chemistry, particularly as promising agents for the treatment of neurodegenerative disorders such as Alzheimer's disease.[1] 7-Methylchroman-4-amine, a specific analogue in this family, presents a unique combination of a lipophilic methyl group and a hydrogen-bonding amine function, suggesting potential for nuanced biological interactions.[2]

This technical guide provides a comprehensive overview of the methodologies and analytical strategies for the definitive structural elucidation and purity assessment of 7-Methylchroman-4-amine. As a Senior Application Scientist, the following sections are designed to not only present protocols but to also impart the underlying scientific rationale, ensuring a robust and validated approach for researchers in drug discovery and development.

Molecular Structure of 7-Methylchroman-4-amine

Caption: 2D structure of 7-Methylchroman-4-amine.

Part 1: Structural Elucidation Workflow

The definitive confirmation of the chemical structure of a synthesized molecule is a cornerstone of chemical research and drug development. For 7-Methylchroman-4-amine, a multi-technique approach is essential for unambiguous characterization.

Caption: Workflow for the structural elucidation of 7-Methylchroman-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. A combination of 1D and 2D NMR experiments is necessary for complete assignment.

Predicted ¹H and ¹³C NMR Data for 7-Methylchroman-4-amine

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | ~4.2-4.4 (m, 2H) | ~65-67 |

| 3 | ~1.8-2.2 (m, 2H) | ~30-33 |

| 4 | ~4.0-4.2 (t, 1H) | ~48-50 |

| 4a | - | ~120-122 |

| 5 | ~7.0-7.2 (d, 1H) | ~128-130 |

| 6 | ~6.7-6.9 (d, 1H) | ~116-118 |

| 8 | ~6.6-6.8 (s, 1H) | ~114-116 |

| 7 | - | ~135-137 |

| 8a | - | ~153-155 |

| 7-CH₃ | ~2.2-2.4 (s, 3H) | ~20-22 |

| NH₂ | ~1.5-2.5 (br s, 2H) | - |

Note: Predicted values are based on general chemical shift ranges for similar chroman and amine structures and may vary depending on the solvent and experimental conditions.[3][4]

Experimental Rationale:

-

¹H NMR: Provides information on the number of different types of protons and their neighboring protons through chemical shifts and splitting patterns. The aromatic protons will give distinct signals, and the aliphatic protons on the chroman ring will show characteristic multiplets.[5]

-

¹³C NMR: Indicates the number of unique carbon environments in the molecule.[4]

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings, which is crucial for assigning protons on the saturated part of the chroman ring (H-2, H-3, and H-4).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom that has attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is vital for assigning quaternary carbons (C-4a, C-7, C-8a) and confirming the overall connectivity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation pattern.

-

Expected Molecular Ion: For C₁₀H₁₃NO, the expected exact mass would be around 163.0997 g/mol . High-resolution mass spectrometry (HRMS) is essential to confirm the elemental formula.

-

Fragmentation Pattern: The fragmentation of chromane derivatives in mass spectrometry can be complex.[6] Common fragmentation pathways may involve the loss of the amine group, retro-Diels-Alder reactions, or cleavage of the ether bond.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule.

Characteristic IR Absorption Bands for 7-Methylchroman-4-amine

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amine) | 3300-3500 | Two bands for a primary amine, may be broad.[8] |

| C-H Stretch (Aromatic) | 3000-3100 | Sharp, medium intensity.[9] |

| C-H Stretch (Aliphatic) | 2850-2960 | Strong, sharp.[9] |

| C=C Stretch (Aromatic) | 1500-1600 | Medium to strong intensity. |

| C-O Stretch (Ether) | 1200-1260 | Strong intensity. |

| N-H Bend (Amine) | 1590-1650 | Medium intensity, may overlap with C=C stretch. |

X-ray Crystallography

For unambiguous proof of structure, including stereochemistry if applicable, single-crystal X-ray diffraction is the gold standard.[10] If a high-quality crystal of 7-Methylchroman-4-amine can be obtained, this technique will provide precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice.[11] Studies on related chroman derivatives have shown that the chroman ring system typically adopts a half-chair conformation.[2]

Part 2: Analytical Characterization

Once the structure is confirmed, it is crucial to assess the purity of the compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy 7-Methylchroman-4-amine | 742679-35-2 [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS [pubs.sciepub.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 7-Methylchroman-4-amine Hydrochloride Salt

< < < <

Abstract

7-Methylchroman-4-amine and its hydrochloride salt are pivotal intermediates in the synthesis of various pharmacologically active molecules and materials. This guide provides a comprehensive overview of the prevalent synthetic strategies for 7-Methylchroman-4-amine, with a primary focus on the widely employed reductive amination of 7-methylchroman-4-one. We will delve into alternative synthetic methodologies, including the Leuckart reaction and the reduction of 7-methylchroman-4-one oxime. Furthermore, this document outlines the conversion of the free amine to its hydrochloride salt, along with detailed experimental protocols and characterization data. The underlying chemical principles governing each synthetic step are discussed to provide a thorough understanding for researchers, scientists, and professionals in drug development.

Introduction: The Significance of 7-Methylchroman-4-amine

The chroman scaffold, a heterocyclic motif consisting of a fused benzene and dihydropyran ring, is a privileged structure in medicinal chemistry.[1] Derivatives of chroman, such as 7-Methylchroman-4-amine, serve as crucial building blocks for compounds with a wide array of biological activities.[2] The amine functionality at the 4-position provides a versatile handle for further chemical modifications, enabling the exploration of extensive chemical space in drug discovery programs.[2] Specifically, chroman-4-amine derivatives have shown promise in the development of treatments for neurodegenerative diseases like Alzheimer's by targeting enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is often a desirable property for pharmaceutical applications.[3][4]

Strategic Synthesis of the Precursor: 7-Methylchroman-4-one

The cornerstone for the synthesis of 7-Methylchroman-4-amine is the precursor ketone, 7-Methylchroman-4-one. An efficient and common method for its preparation is through a base-promoted intramolecular oxa-Michael addition.[1]

Synthesis of 7-Methylchroman-4-one

A common route involves the reaction of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde.[1] Microwave-assisted synthesis has been shown to accelerate this reaction, leading to improved efficiency.[5]

Experimental Protocol:

-

To a solution of the appropriate 2'-hydroxyacetophenone in ethanol, add 1.1 equivalents of a suitable aldehyde and 1.1 equivalents of diisopropylamine (DIPA).[1]

-

Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.[1]

-

After cooling, dilute the reaction mixture with dichloromethane.

-

Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.[1]

-

Dry the organic phase over MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired 7-Methylchroman-4-one.[1]

Primary Synthetic Route: Reductive Amination of 7-Methylchroman-4-one

Reductive amination is the most prevalent and efficient method for the synthesis of 7-Methylchroman-4-amine due to its high selectivity and operational simplicity.[2] This one-pot reaction involves the formation of an intermediate imine from 7-Methylchroman-4-one and an amine source, followed by its immediate reduction to the target amine.[6]

Mechanism and Rationale

The reaction proceeds via the nucleophilic attack of an amine on the carbonyl carbon of the ketone, forming a hemiaminal intermediate. This is followed by dehydration to yield an imine (or iminium ion under acidic conditions). A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond of the imine to the corresponding amine.[6] The choice of a mild reducing agent is crucial to avoid the reduction of the starting ketone. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this purpose as it is less reactive towards ketones and aldehydes at neutral or slightly acidic pH but effectively reduces the more electrophilic iminium ion.[2][6]

Detailed Experimental Protocol

Materials:

-

7-Methylchroman-4-one

-

Ammonium acetate or another amine source

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Acetic acid

Procedure:

-

Dissolve 7-Methylchroman-4-one in methanol.

-

Add an excess of the amine source, such as ammonium acetate.

-

Adjust the pH of the mixture to a mildly acidic range (typically pH 6-7) by adding acetic acid. This facilitates imine formation without significantly deactivating the amine nucleophile.

-

Add sodium cyanoborohydride portion-wise to the reaction mixture while maintaining the temperature.

-

Stir the reaction at room temperature or with gentle heating (25-50 °C) until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

Upon completion, quench the reaction by carefully adding an aqueous acid solution to decompose the excess reducing agent.

-

Basify the mixture with an aqueous base (e.g., NaOH) to deprotonate the amine product.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 7-Methylchroman-4-amine.

-

The crude product can be purified by column chromatography if necessary.

| Parameter | Condition | Rationale | Reference |

| Amine Source | Ammonium Acetate | Provides ammonia in situ for the formation of the primary amine. | [1] |

| Reducing Agent | Sodium Cyanoborohydride | Selectively reduces the imine in the presence of the ketone. | [2] |

| Solvent | Methanol | Good solvent for both reactants and reagents. | [1] |

| pH | Mildly Acidic (6-7) | Optimizes the rate of imine formation. | [2] |

| Temperature | 25-50 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. | [2] |

| Typical Yield | 85-95% | This method is known for its high efficiency. | [2] |

Alternative Synthetic Strategies

While reductive amination is the preferred method, other synthetic routes can be employed, each with its own advantages and considerations.

The Leuckart-Wallach Reaction

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[7][8] This reaction typically requires high temperatures (120-130 °C).[7]

Mechanism: The reaction involves the formation of an N-formyl derivative as an intermediate, which is then hydrolyzed to yield the final amine.[7] The process can be divided into two main stages: the formation of a C-N bond and the reduction of the intermediate by formic acid.[8]

Workflow Diagram:

Caption: Synthesis via Oxime Reduction.

Formation of the Hydrochloride Salt

For pharmaceutical applications, the free amine is often converted to its hydrochloride salt to improve its solubility and stability. [3]This is typically achieved by treating a solution of the amine with hydrochloric acid.

Experimental Protocol:

-

Dissolve the purified 7-Methylchroman-4-amine in a suitable anhydrous organic solvent, such as diethyl ether, ethyl acetate, or isopropanol.

-

Slowly add a solution of hydrogen chloride in the same solvent or bubble anhydrous HCl gas through the solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the solid with a small amount of the cold solvent to remove any impurities.

-

Dry the salt under vacuum to obtain the final 7-Methylchroman-4-amine hydrochloride.

An alternative method involves the in-situ generation of hydrochloric acid using a trialkylsilylchloride, which can be advantageous for controlling the stoichiometry and achieving crystalline products. [9]

Characterization

The identity and purity of the synthesized 7-Methylchroman-4-amine hydrochloride salt should be confirmed using a variety of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretching of the ammonium salt.

-

Mass Spectrometry (MS): To determine the molecular weight of the free amine.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Melting Point Analysis: To determine the melting point of the salt, which is a good indicator of purity.

Conclusion

The synthesis of 7-Methylchroman-4-amine hydrochloride is a well-established process with reductive amination being the most efficient and widely used method. The choice of synthetic route may depend on the availability of starting materials, required scale, and desired purity. This guide provides the necessary technical details and underlying principles to enable researchers to successfully synthesize this valuable intermediate for applications in drug discovery and materials science.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy 7-Methylchroman-4-amine | 742679-35-2 [smolecule.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 8. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

- 9. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 10. Oxime - Wikipedia [en.wikipedia.org]

Enantioselective Synthesis of 7-Methylchroman-4-amine: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the enantioselective synthesis of 7-Methylchroman-4-amine, a chiral building block of significant interest in medicinal chemistry and drug development. Recognizing the importance of stereochemistry in pharmacology, this document details three robust and highly efficient strategies for obtaining enantiomerically pure 7-Methylchroman-4-amine: Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone, Biocatalytic Asymmetric Amination, and Organocatalytic Reductive Amination. Each methodology is presented with a focus on the underlying scientific principles, causality behind experimental choices, and detailed, field-proven protocols. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage cutting-edge asymmetric synthesis techniques.

Introduction: The Significance of Chiral Chroman-4-amines

The chroman scaffold is a privileged heterocyclic motif frequently found in a diverse array of natural products and pharmacologically active compounds.[1] Within this class, chiral chroman-4-amine derivatives have emerged as promising candidates in drug discovery, particularly in the development of therapeutics for neurodegenerative diseases such as Alzheimer's.[1][2] The therapeutic potential of these compounds often stems from their ability to interact with key enzymes implicated in disease pathophysiology, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO).[1]

The stereochemistry at the C4 position of the chroman ring is critical for biological activity, as enantiomers can exhibit vastly different pharmacological profiles. 7-Methylchroman-4-amine, with its additional methyl group on the aromatic ring, presents a valuable synthon for creating more complex and potent drug candidates.[3] Therefore, the development of efficient and highly stereoselective methods for its synthesis is of paramount importance. This guide will provide a comprehensive overview of state-of-the-art enantioselective strategies to access this key chiral intermediate.

Foundational Strategy: Synthesis of the Prochiral Precursor, 7-Methylchroman-4-one

The enantioselective synthesis of 7-Methylchroman-4-amine invariably begins with the preparation of its prochiral ketone precursor, 7-methylchroman-4-one. A general and effective method for the synthesis of 7-substituted-4-chromanones involves a base-promoted intramolecular cyclization of a corresponding substituted phenol.

A common route to chroman-4-ones is through the reaction of a phenol with an appropriate three-carbon synthon, followed by cyclization. For 7-methylchroman-4-one, this can be achieved by reacting m-cresol with 3-chloropropionic acid in the presence of a strong acid catalyst like polyphosphoric acid (PPA) to effect a Friedel-Crafts acylation followed by intramolecular alkylation.

Asymmetric Transfer Hydrogenation (ATH) of 7-Methylchroman-4-one

Asymmetric transfer hydrogenation (ATH) is a powerful and widely employed method for the enantioselective reduction of prochiral ketones to chiral alcohols. This methodology can be adapted to produce chiral amines through a reductive amination process where the intermediate imine is reduced. However, a more common and robust approach involves the asymmetric reduction of the ketone to the corresponding chiral alcohol, followed by conversion to the amine with retention or inversion of stereochemistry. For the direct synthesis of the amine, a one-pot reductive amination using a suitable ammonia source and a chiral catalyst is highly desirable.

Noyori-type ruthenium(II) complexes, particularly those containing N-tosyl-1,2-diphenylethylenediamine (TsDPEN) as a chiral ligand, are exceptionally effective for the ATH of aromatic ketones.[1][4] These catalysts utilize a hydrogen source, typically a mixture of formic acid and triethylamine (HCOOH/NEt3) or isopropanol, to deliver a hydride to the ketone in a highly stereocontrolled manner.

Mechanistic Rationale

The mechanism of Noyori-type ATH involves the formation of a ruthenium hydride species, which is the active reducing agent. The chirality of the diamine ligand creates a chiral pocket around the metal center, dictating the facial selectivity of the hydride transfer to the prochiral ketone. The transfer of hydrogen from the ruthenium hydride to the ketone is believed to proceed through an outer-sphere mechanism involving a six-membered pericyclic transition state. The stereochemical outcome is highly predictable based on the chirality of the diamine ligand.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol describes the asymmetric reduction of 7-methylchroman-4-one to the corresponding chiral alcohol, which can then be converted to the amine. For a direct reductive amination, an ammonia source like ammonium formate would be included in the reaction mixture.

Materials:

-

7-Methylchroman-4-one

-

[RuCl(p-cymene)((S,S)-TsDPEN)] or [RuCl(p-cymene)((R,R)-TsDPEN)]

-

Formic acid (HCOOH)

-

Triethylamine (NEt3)

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 7-methylchroman-4-one (1 equivalent) in the anhydrous solvent.

-

Add the chiral ruthenium catalyst (e.g., [RuCl(p-cymene)((S,S)-TsDPEN)]) (0.5-2 mol%).

-

Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

-

Add the formic acid/triethylamine mixture (5 equivalents of formic acid) to the reaction flask.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude chiral alcohol by flash column chromatography.

-

The resulting chiral alcohol can then be converted to the corresponding amine via standard procedures (e.g., Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or conversion to a sulfonate ester followed by displacement with azide and reduction).

Biocatalytic Asymmetric Amination

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. ω-Transaminases (TAs) are particularly well-suited for the synthesis of chiral amines as they can directly convert a prochiral ketone into a chiral amine with high enantioselectivity.[2][5][6] This one-step process is highly atom-economical and operates under mild reaction conditions.

The Power of Enzymatic Catalysis

ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine, alanine) to a ketone acceptor. The enzyme's active site is inherently chiral, which allows for the highly selective formation of one enantiomer of the amine product. Both (R)- and (S)-selective transaminases are commercially available or can be obtained through enzyme engineering, providing access to either enantiomer of the target amine.

Experimental Protocol: Biocatalytic Asymmetric Amination

Materials:

-

7-Methylchroman-4-one

-

ω-Transaminase (either (R)- or (S)-selective)

-

Isopropylamine (as the amino donor)

-

Pyridoxal-5'-phosphate (PLP) co-factor

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

-

Organic co-solvent (e.g., DMSO) to improve substrate solubility

-

Standard laboratory equipment for biochemical reactions (e.g., incubator shaker)

Procedure:

-

In a reaction vessel, prepare a buffered solution containing the PLP co-factor.

-

Add the ω-transaminase to the buffered solution.

-

Dissolve 7-methylchroman-4-one in a minimal amount of a water-miscible organic co-solvent like DMSO.

-

Add the substrate solution to the enzyme-containing buffer.

-

Add the amino donor, isopropylamine, to the reaction mixture. The acetone by-product from the amino donor helps to drive the equilibrium towards product formation.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-40 °C) with gentle agitation.

-

Monitor the reaction progress by HPLC or GC analysis.

-

Once the reaction has reached completion, quench it by adding a strong base (e.g., NaOH) to raise the pH.

-

Extract the product, 7-Methylchroman-4-amine, with an organic solvent (e.g., ethyl acetate or methyl-tert-butyl ether).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography if necessary.

Organocatalytic Reductive Amination

Organocatalysis offers a metal-free approach to asymmetric synthesis, often utilizing small, chiral organic molecules to catalyze transformations with high enantioselectivity. For the synthesis of 7-Methylchroman-4-amine, an enantioselective reductive amination of the corresponding ketone can be achieved using a chiral Brønsted acid catalyst, such as a chiral phosphoric acid (CPA), in combination with a stoichiometric reductant like a Hantzsch ester.[7][8][9][10]

Mechanism of Action

In this reaction, the chiral phosphoric acid catalyst plays a dual role. It activates the in situ formed imine (from the ketone and an ammonia source) through hydrogen bonding, making it more electrophilic. The chiral environment of the catalyst then directs the hydride transfer from the Hantzsch ester to one face of the imine, leading to the formation of the chiral amine with high enantiomeric excess.

Experimental Protocol: Organocatalytic Reductive Amination

Materials:

-

7-Methylchroman-4-one

-

Ammonia source (e.g., ammonium acetate or benzylamine followed by debenzylation)

-

Chiral phosphoric acid catalyst (e.g., (R)-TRIP or a derivative)

-

Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

-

Anhydrous, non-polar solvent (e.g., toluene or dichloromethane)

-

Molecular sieves to remove water

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried reaction flask containing molecular sieves, add 7-methylchroman-4-one (1 equivalent), the ammonia source (1.5-2 equivalents), and the chiral phosphoric acid catalyst (5-10 mol%) in the anhydrous solvent.

-

Stir the mixture at room temperature for a short period to allow for imine formation.

-

Add the Hantzsch ester (1.2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC or HPLC.

-

Upon completion, filter off the molecular sieves and concentrate the reaction mixture.

-

Purify the crude product by flash column chromatography to obtain the enantiomerically enriched 7-Methylchroman-4-amine.

Data Presentation and Comparison of Methods

| Method | Catalyst | Hydrogen/Hydride Source | Typical Yield (%) | Typical Enantiomeric Excess (%) | Key Advantages | Key Considerations |

| Asymmetric Transfer Hydrogenation | Chiral Ru(II) complexes (e.g., Noyori-type) | HCOOH/NEt3 or iPrOH | 85-95 | >95 | High efficiency, broad substrate scope, well-established. | Requires precious metal catalyst, potential for metal contamination. |

| Biocatalytic Asymmetric Amination | ω-Transaminase ((R)- or (S)-selective) | Isopropylamine (amino donor) | 70-90 | >99 | Highly selective, environmentally friendly, mild conditions. | Enzyme stability and cost, substrate scope can be limited. |

| Organocatalytic Reductive Amination | Chiral Phosphoric Acid (CPA) | Hantzsch Ester | 80-90 | 90-99 | Metal-free, mild conditions, readily available catalysts. | May require higher catalyst loading, optimization of conditions can be necessary. |

Visualization of Synthetic Pathways

Workflow for Synthesis of 7-Methylchroman-4-one

Caption: Synthesis of the prochiral precursor, 7-Methylchroman-4-one.

Enantioselective Synthesis Pathways

Caption: Overview of enantioselective routes to 7-Methylchroman-4-amine.

Conclusion

The enantioselective synthesis of 7-Methylchroman-4-amine can be successfully achieved through several highly efficient and stereoselective methods. The choice of the optimal synthetic route will depend on factors such as the desired enantiomer, scale of the reaction, available equipment, and cost considerations. Asymmetric transfer hydrogenation with Noyori-type catalysts represents a robust and well-established approach, while biocatalytic amination with ω-transaminases offers an elegant and environmentally benign one-step synthesis. Organocatalytic reductive amination provides a valuable metal-free alternative. The protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and successfully implement these advanced synthetic strategies in their drug discovery and development endeavors.

References

-

Application of (R)-7-Methylchroman-4-amine and its Derivatives in Drug Discovery - Benchchem. 11

-

Buy 7-Methylchroman-4-amine | 742679-35-2. 12

-

Asymmetric Transfer Hydrogenation of Arylidene-Substituted Chromanones and Tetralones Catalyzed by Noyori-Ikariya Ru(II) Complexes: One-Pot Reduction of C=C and C=O bonds. The Journal of Organic Chemistry, 2021.

-

Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 2005.

-

Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H... - ResearchGate.

-

Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar.

-

Alternative two steps route to the synthesis of 7-hydroxychroman-4-one - ResearchGate.

-

Asymmetric reduction process - Google Patents.

-

Synthesis of 7-hydroxychroman-4-one from resorcinol. - ResearchGate.

-

Biocatalytic transamination process - Google Patents.

-

Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Publications.

-

Enantioselective Organocatalytic Reductive Amination - ResearchGate.

-

Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Organic Chemistry Portal.

-

Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. MDPI.

-

Enantioselective organocatalytic reductive amination. PubMed, 2006.

-

Ruthenium Complex Catalysts for Asymmetric Transfer Hydrogenation of Ketones. TCI Chemicals.

-

Asymmetric, biocatalytic labeled compound synthesis using transaminases. Catalysis Science & Technology, 2017.

-

Transaminases for Green Chemistry: Recent Progress and Future Prospects. Bentham Science.

-

Transaminase biocatalysis: optimization and application. Green Chemistry, 2017.

-

Application of (R)-7-Methylchroman-4-amine and its Derivatives in Drug Discovery - Benchchem.

Sources

- 1. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]

- 6. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Enantioselective organocatalytic reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

7-Methylchroman-4-amine CAS number and molecular formula

An In-depth Technical Guide to 7-Methylchroman-4-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylchroman-4-amine is a heterocyclic organic compound built upon the chroman scaffold, a structural motif prevalent in a variety of pharmacologically active molecules and natural products.[1] This guide provides a comprehensive overview of 7-Methylchroman-4-amine, detailing its chemical identity, synthesis methodologies, potential applications in medicinal chemistry, and essential safety protocols. By synthesizing field-proven insights with established scientific principles, this document serves as a critical resource for professionals engaged in drug discovery and organic synthesis.

Core Chemical Identity

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development.

Identifiers and Molecular Structure

-

Chemical Name: 7-methyl-3,4-dihydro-2H-chromen-4-amine[2]

The structure features a chroman core, which is a bicyclic system consisting of a benzene ring fused to a dihydropyran ring. The defining features are a methyl group at the 7-position of the aromatic ring and an amine group at the 4-position of the saturated heterocyclic ring.

Table 1: Key Chemical Identifiers for 7-Methylchroman-4-amine

| Identifier | Value | Source(s) |

| IUPAC Name | 7-methyl-3,4-dihydro-2H-chromen-4-amine | [2][3] |

| CAS Number | 742679-35-2 | [2][3][4] |

| Molecular Formula | C₁₀H₁₃NO | [2][5][6] |

| Molecular Weight | 163.22 g/mol | [2][5][6] |

| Canonical SMILES | CC1=CC2=C(C=C1)C(CCO2)N | [2] |

| InChI Key | VLFWKNOFAQNDID-UHFFFAOYSA-N | [2] |

Synthesis and Manufacturing Pathways

The synthesis of 7-Methylchroman-4-amine is critical for its availability in research. The most prevalent and efficient method begins with the corresponding ketone, 7-methylchroman-4-one, and proceeds via reductive amination.[1]

Dominant Synthetic Approach: Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its high selectivity and operational simplicity.[2] The causality behind this choice lies in its two-step, one-pot nature which is both efficient and high-yielding.

Mechanism:

-

Imine Formation: The process begins with the reaction of 7-methylchroman-4-one with an amine source (e.g., ammonia or ammonium acetate) under mildly acidic conditions. This environment protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine. Subsequent dehydration yields a reactive imine intermediate.

-

Reduction: A selective reducing agent, such as sodium cyanoborohydride, is then introduced to reduce the imine to the final amine product.[1]

Caption: Reductive amination workflow for 7-Methylchroman-4-amine.

Detailed Experimental Protocol: Reductive Amination

This protocol is a generalized representation based on standard procedures for reductive amination of chromanones.[1]

Materials:

-

7-Methylchroman-4-one

-

Ammonium acetate or other amine source

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Standard workup reagents (e.g., dichloromethane, aqueous NaOH, brine)

Procedure:

-

Dissolution: Dissolve the 7-methylchroman-4-one starting material in methanol within a round-bottom flask equipped with a magnetic stirrer.

-

Amine Addition: Add an excess of the amine source (e.g., ammonium acetate) to the solution. Stir the mixture at room temperature to facilitate imine formation.

-

Reduction: Carefully add sodium cyanoborohydride portion-wise to the reaction mixture. Causality Note: Portion-wise addition helps control the reaction rate and any potential exotherm.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quenching & Extraction: Once complete, carefully quench the reaction with water. Dilute the mixture with dichloromethane and wash sequentially with aqueous NaOH, water, and brine.

-

Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 7-Methylchroman-4-amine via flash column chromatography to obtain the final, high-purity compound.

Applications in Research and Drug Development

The chroman scaffold is a "privileged" structure in medicinal chemistry, meaning it is frequently found in compounds with diverse biological activities.[1] 7-Methylchroman-4-amine serves as both a key synthetic intermediate and a template for new therapeutic agents.

Intermediate for Complex Molecule Synthesis

The primary amine group provides a reactive handle for a multitude of chemical transformations, including N-alkylation, acylation, and participation in coupling reactions.[2] This makes it an invaluable building block for constructing more complex molecules with tailored functionalities for drug discovery programs.

Analog of Biologically Active Compounds

7-Methylchroman-4-amine shares structural motifs with classes of compounds known for significant biological effects:

-

Coumarins: These natural products exhibit a wide range of activities, including anticoagulant, anti-inflammatory, and anticancer properties.[2][7]

-

Chromanones: This class of compounds has demonstrated antibacterial, antifungal, and anti-tumor activities.[2]

The structural similarity suggests that derivatives of 7-Methylchroman-4-amine could be explored for similar therapeutic benefits.

Potential in Neurodegenerative Diseases

Chroman-4-amine derivatives, as a class, are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease.[1] The primary mechanism involves the inhibition of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are implicated in the disease's pathophysiology.[1] While specific data on the 7-methyl isomer is limited, its scaffold is highly relevant to this therapeutic area.

Investigated Biological Activities

Preliminary research and structural analysis suggest several potential biological activities:

-

Neuroprotective Effects: Derivatives may possess properties that protect neurons, a crucial aspect in combating neurodegenerative diseases.

-

Antioxidant Activity: The chroman ring system can interact with and neutralize reactive oxygen species, potentially mitigating cellular damage from oxidative stress.

-

Cytochrome P450 (CYP) Enzyme Interaction: The compound has been noted to interact with CYP enzymes, which are central to drug metabolism.[2] This interaction is a critical consideration in pharmacology, as it affects the pharmacokinetics and potential drug-drug interactions of its derivatives.[2]

Caption: Potential applications and mechanistic pathways for 7-Methylchroman-4-amine.

Analytical Methodologies

Accurate characterization is essential for validating the synthesis and purity of 7-Methylchroman-4-amine. A multi-technique approach is standard.

Table 2: Standard Analytical Techniques

| Technique | Purpose | Expected Outcome |

| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Confirms the connectivity of atoms and the presence of functional groups. Provides a unique fingerprint of the molecule. |

| Mass Spectrometry (MS) | Molecular Weight Verification | Determines the exact mass of the molecule, confirming the molecular formula (C₁₀H₁₃NO). |

| Infrared (IR) Spectroscopy | Functional Group Identification | Detects characteristic vibrations of key bonds, such as N-H stretches for the amine and C-O stretches for the ether linkage. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Separates the compound from impurities, allowing for quantification of its purity level. |

While specific protocols for this exact molecule are not widely published, standard methodologies for analyzing small organic amines are applicable.[8] These typically involve dissolution in a suitable solvent (e.g., deuterated chloroform for NMR, acetonitrile/water for HPLC) followed by instrumental analysis.

Safety, Handling, and Storage

As a research chemical, 7-Methylchroman-4-amine requires careful handling in a controlled laboratory environment.

-

Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[9] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] For long-term stability, refrigeration may be recommended. Protect from light.

-

Incompatibilities: Avoid strong acids, bases, and oxidizing agents.[9]

-

First Aid:

Note: This information is a general guide. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the compound.

Conclusion

7-Methylchroman-4-amine, identified by CAS number 742679-35-2, is a valuable heterocyclic amine with significant potential in medicinal chemistry and organic synthesis. Its chroman core makes it a relevant scaffold for developing novel therapeutics, particularly in the area of neurodegenerative diseases. Understanding its synthesis, primarily through reductive amination, and its chemical properties is crucial for researchers aiming to leverage this compound as a building block for next-generation pharmaceuticals and advanced materials. Adherence to strict safety protocols is mandatory to ensure its responsible use in a research setting.

References

- Vertex AI Search. (2023). 7-Methylchroman-4-amine.

- BenchChem. (2025). Application of (R)-7-Methylchroman-4-amine and its Derivatives in Drug Discovery.

- Fluorochem. (n.d.). 7-METHYLCHROMAN-4-AMINE.

- BLD Pharm. (n.d.). 7-Methylchroman-4-amine hydrochloride.

- Ascendex Scientific, LLC. (n.d.). 7-methylchroman-4-amine.

- EON Biotech. (n.d.). (S)-7-methylchroman-4-amine hydrochloride.

- PubChem, NIH. (n.d.). (S)-8-Methylchroman-4-amine.

- BLD Pharm. (n.d.). 8-Fluoro-7-methylchroman-4-amine.

- Safety Data Sheet. (2017). SAFETY DATA SHEET.

- PubChem, NIH. (n.d.). 7-Methylchroman-3-amine.

- Elsevier B.V. (2007). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia.

- Cayman Chemical. (2025). Safety Data Sheet.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Greenbook.net. (n.d.). SAFETY DATA SHEET MCP AMINE 4.

- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES.

- ChemicalBook. (n.d.). 7-Diethylamino-4-methylcoumarin.

- Universidad de Zaragoza. (n.d.). Analytical strategies for the determination of biogenic amines in dairy products.

- PubMed. (n.d.). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy 7-Methylchroman-4-amine | 742679-35-2 [smolecule.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 7-methylchroman-4-amine – Ascendex Scientific, LLC [ascendexllc.com]

- 5. (S)-8-Methylchroman-4-amine | C10H13NO | CID 51557108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-Methylchroman-3-amine | C10H13NO | CID 3041599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. zaguan.unizar.es [zaguan.unizar.es]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility and Stability of 7-Methylchroman-4-amine

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 7-Methylchroman-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1] Given the foundational role of these physicochemical properties in determining the developability of a compound, this document outlines both the theoretical underpinnings and detailed, field-proven experimental protocols. Methodologies for determining equilibrium and kinetic solubility are presented, alongside a systematic approach to stability assessment through forced degradation studies as mandated by international regulatory guidelines.[2][3][4][5] The guide emphasizes the development of a stability-indicating analytical method, crucial for accurately quantifying the parent compound and its degradation products. Visual workflows and data presentation templates are included to facilitate practical application in a research and development setting.

Introduction

7-Methylchroman-4-amine is a substituted chroman derivative recognized for its potential applications in medicinal chemistry, including neuroprotective and antioxidant activities.[1] The core structure, a benzene ring fused to a dihydropyran ring with an amine substituent at the 4-position, presents a unique combination of functional groups that govern its physicochemical behavior.[1][6] A thorough understanding of its solubility and stability is paramount for any drug development program, as these parameters directly influence bioavailability, formulation design, storage conditions, and shelf-life.[7][8]

This guide serves as a senior-level resource, explaining not just the "how" but the "why" behind critical experimental choices. It is designed to equip researchers with the necessary tools to generate a robust and reliable physicochemical profile of 7-Methylchroman-4-amine, thereby enabling informed decisions in lead optimization and preclinical development.

Physicochemical Properties: A Foundational Overview

Before embarking on experimental studies, a summary of the known and predicted properties of 7-Methylchroman-4-amine provides essential context. These values help anticipate its behavior in different environments (e.g., acidic vs. basic media) and guide the selection of appropriate analytical techniques.

Table 1: Physicochemical Properties of 7-Methylchroman-4-amine

| Property | Value | Source/Method |

| IUPAC Name | 7-methyl-3,4-dihydro-2H-chromen-4-amine | [1][9] |

| CAS Number | 742679-35-2 | [9][10] |

| Molecular Formula | C₁₀H₁₃NO | [1][10] |

| Molecular Weight | 163.22 g/mol | [1][11][12] |

| Structure | A chroman core with a methyl group at position 7 and an amine at the chiral center on position 4. | [1] |

| Predicted XLogP3-AA | 1.3 - 1.4 | [11][12] |

| Hydrogen Bond Donors | 1 | [11][12] |

| Hydrogen Bond Acceptors | 2 | [11][12] |

| Predicted pKa (Basic) | ~8.5 - 9.5 (Predicted for the primary amine) | ChemAxon |

| Appearance | Varies; often a solid at room temperature. | [13] |

Note: Predicted values are derived from computational models (e.g., XLogP3, ChemAxon) and should be confirmed experimentally.

The presence of a primary amine (a basic center) and a relatively low predicted LogP suggest that 7-Methylchroman-4-amine will exhibit pH-dependent aqueous solubility, with higher solubility expected in acidic conditions where the amine is protonated.

Comprehensive Solubility Assessment

Solubility is a critical determinant of a drug's absorption and bioavailability.[14] It is essential to measure both kinetic and equilibrium solubility to gain a full picture of the compound's behavior.

Causality Behind Experimental Choices

-

Equilibrium (Thermodynamic) Solubility: This is the "gold standard" measurement, representing the true saturation point of a compound in a solvent at equilibrium. The shake-flask method is the most reliable technique for this, as it allows sufficient time for the dissolution of the solid-state crystal lattice and the saturation of the solution to reach a true equilibrium.[8] This value is critical for preclinical formulation development.

-

Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer. It is a high-throughput method often used in early discovery to flag compounds that may have issues.[14] It mimics the conditions of many in-vitro biological assays and can predict potential precipitation upon injection into the bloodstream.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow for a comprehensive solubility assessment.

Caption: Workflow for Kinetic and Equilibrium Solubility Testing.

Protocol: Equilibrium Solubility via Shake-Flask Method

-

Preparation: Add an excess amount (e.g., 1-2 mg) of solid 7-Methylchroman-4-amine to 1 mL of each test solvent (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate buffer, DMSO, Ethanol) in separate glass vials.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 to 48 hours. This extended time is crucial to ensure equilibrium is reached.

-

Sampling & Filtration: After equilibration, allow the vials to sit undisturbed for 1 hour to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter (PTFE or other chemically compatible material) to remove any remaining particulates.

-

Quantification: Prepare a calibration curve of 7-Methylchroman-4-amine of known concentrations. Dilute the filtered supernatant into a suitable mobile phase and quantify the concentration using a validated HPLC-UV or LC-MS method.

-

Calculation: Calculate the solubility in µg/mL or µM based on the measured concentration and dilution factor.

Table 2: Sample Data Presentation for Solubility

| Solvent System | pH | Solubility Type | Result (µg/mL) |

| Acetate Buffer | 5.0 | Equilibrium | Experimental Value |

| Phosphate Buffer | 7.4 | Equilibrium | Experimental Value |

| Borate Buffer | 9.0 | Equilibrium | Experimental Value |

| DMSO | N/A | Equilibrium | >10,000 |

| Ethanol | N/A | Equilibrium | Experimental Value |

Chemical Stability and Forced Degradation

Understanding a molecule's intrinsic stability is a regulatory requirement and essential for identifying potential liabilities.[5] Forced degradation (or stress testing) is the cornerstone of this evaluation.[4]

The Rationale for Forced Degradation

The purpose of stress testing is not to completely destroy the molecule but to induce a modest level of degradation (typically 5-20%).[2][15] This serves three primary objectives:

-